molecular formula C16H21F6N3S B2796290 N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea CAS No. 1048692-60-9

N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea

Cat. No. B2796290
CAS RN: 1048692-60-9
M. Wt: 401.42
InChI Key: HWIPDTNXZGWVLK-CYBMUJFWSA-N
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Description

“N-[3,5-bis(trifluoroMethyl)phenyl]-N’-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea” is a derivative of thiourea. Thiourea derivatives have been used extensively as organocatalysts in organic chemistry over the last decade . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound involves a thiourea core, which is a functional group characterized by a nitrogen atom double-bonded to a carbonyl carbon atom, which is in turn single-bonded to a sulfur atom . The molecule also contains a 3,5-bis(trifluoromethyl)phenyl group and a 2-(diMethylaMino)-3-Methylbutyl group attached to the nitrogen atoms of the thiourea core .


Chemical Reactions Analysis

Thiourea derivatives, including this compound, are known for their ability to act as catalysts in various organic reactions . They can activate substrates and stabilize developing negative charges in transition states, which makes them useful in promoting organic transformations .

Scientific Research Applications

Catalyst Development in Organic Chemistry One of the significant applications of N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea, commonly recognized for its role in catalyst development within organic chemistry, involves its utility in promoting organic transformations. This compound, often highlighted for its use in H-bond organocatalysts, has been instrumental in the development of new reactions. Its unique structure allows for the activation of substrates and stabilization of developing charges through double hydrogen bonding, significantly impacting the field of organocatalysis and organic synthesis (Zhang, Bao, & Xing, 2014).

Hydrogen-Bonding Catalysis Another pivotal application is observed in hydrogen-bonding catalysis, where the compound has been used effectively for the oxidation of sulfides, showcasing its potency even at minimal loading conditions. This application underscores its role in facilitating high-yield and selective transformations, a testament to its efficiency and the potential for green chemistry applications (Russo & Lattanzi, 2009).

Chemoselective Oxidations and Polymerization Furthermore, the compound's utility extends to chemoselective oxidations and living ring-opening polymerization of α-amino acid N-carboxyanhydrides. Its role in these processes highlights the versatility and efficiency of thiourea-based catalysts in a wide range of polymer synthesis and functional group transformations, providing a foundation for further exploration in material science and organic synthesis (Zhao, Gnanou, & Hadjichristidis, 2015).

Antibacterial and Anti-MRSA Activity Notably, derivatives of this compound have exhibited promising antibacterial and anti-MRSA activities, indicating potential applications in developing new antibiotics or antimicrobial agents. This aspect of research opens new avenues for therapeutic applications, addressing the growing concern over antibiotic resistance (Dolan et al., 2016).

Spectroscopic Characterization The compound's structural and spectroscopic characterization has been a subject of interest, providing insights into its molecular vibrations and interactions. These studies contribute to a deeper understanding of the compound's properties and its interactions in various chemical contexts, aiding in the design of more efficient catalysts and functional materials (Bhuvaneswari et al., 2017).

Future Directions

The use of thiourea derivatives as catalysts in organic chemistry has increased rapidly over the last decade . Future research may focus on expanding the applications of these catalysts and developing new reactions that they can catalyze .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-2-(dimethylamino)-3-methylbutyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPDTNXZGWVLK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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